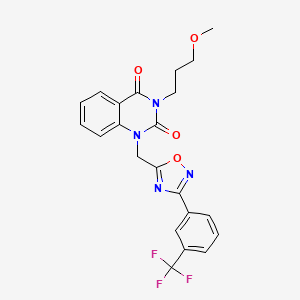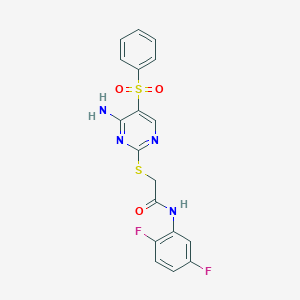![molecular formula C15H17NO2S2 B2484815 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline CAS No. 2109150-61-8](/img/structure/B2484815.png)
4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline involves several key steps including nucleophilic aromatic substitution, hydrogenation, and subsequent oxidation processes. For instance, 2,6-bis[aryl(alkyl)sulfonyl]anilines are synthesized through a nucleophilic aromatic substitution followed by hydrogenation and oxidation, showcasing the methodology applicable to synthesizing complex sulfonamide derivatives (Beppu et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by their sulfonyl groups and their ability to form intramolecular hydrogen bonds, leading to high fluorescence emissions in solid states. These structural features are crucial for their applications in materials science, particularly in the development of fluorescent materials (Beppu et al., 2014).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including sigmatropic rearrangements to form biaryls, showcasing their reactivity and potential in synthetic chemistry (Yanagi, Nogi, & Yorimitsu, 2019). These reactions are significant for constructing complex molecular architectures.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including their fluorescence behavior, are influenced by their molecular structures. For instance, the presence of well-defined intramolecular hydrogen bonds and the immobilization of rotatable amino groups contribute to fluorescence enhancement and improved photostability, which are important for their applications in materials science (Beppu et al., 2014).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives are defined by their reactivity patterns, such as their ability to undergo sigmatropic rearrangements. These properties are essential for exploring novel synthetic pathways and developing new compounds with potential applications in various fields (Yanagi, Nogi, & Yorimitsu, 2019).
科学的研究の応用
Anti-Inflammatory Agents
A series of 4-(methylsulfonyl)aniline derivatives, including compounds structurally similar to 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline, were synthesized to develop potential anti-inflammatory agents. These compounds demonstrated significant reduction of paw edema in rats, indicating potential selectivity against the COX-2 enzyme. This suggests that derivatives of 4-(methylsulfonyl)aniline could be explored for their anti-inflammatory properties and selectivity towards specific enzymes involved in the inflammation pathway (Mahdi, Mohammed, & Jassim, 2012).
Antioxidant Capacity Assays
The reaction pathways of antioxidants, including compounds structurally related to this compound, were studied in detail using ABTS/potassium persulfate decolorization assays. The study highlighted two principal reaction pathways for antioxidants, with specific reactions like coupling potentially biasing the comparison between different antioxidants. This provides insights into the specific interactions and reactions that such compounds undergo in antioxidant capacity assays, indicating their potential utility in understanding and measuring antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Biotransformation and Metabolic Pathways
Research on the biotransformation of structurally related compounds, like this compound, showed that modified anilines were identified in the hydrolysed urine of rats, suggesting intramolecular hydroxylation-induced chlorine migration during catabolic degradation. This provides valuable insights into the metabolic pathways and biotransformation processes that similar compounds undergo in biological systems, which is crucial for understanding their behavior and potential effects in living organisms (Kolar & Schlesiger, 1975).
Anticonvulsant Activity
Studies have been conducted on the anticonvulsant activity of piperidine derivatives structurally related to this compound. These compounds showed promise in inhibiting acetylcholinesterase activity, with potential implications for treating conditions like dementia. This suggests that derivatives of this compound could be explored further for their potential in treating neurological conditions (Sugimoto et al., 1990).
作用機序
Target of Action
Similar compounds are known to target various enzymes and receptors, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s known that similar compounds can interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, formulation, and route of administration .
Result of Action
Similar compounds have been shown to induce a variety of responses at the molecular and cellular level, including changes in gene expression, enzyme activity, and cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
将来の方向性
The future directions for “4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline” would depend on its potential applications. For instance, sulfonamides have been extensively utilized as a drug scaffold in medicinal chemistry . To date, about 15,000 sulfonamide derivatives, analogues, and related compounds have been synthesized . This has led to the discovery of many useful drugs which are effective for diuretics, antimalarial and leprosy agents, and antithyroid agents .
特性
IUPAC Name |
4-(2-benzylsulfonylethylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c16-14-6-8-15(9-7-14)19-10-11-20(17,18)12-13-4-2-1-3-5-13/h1-9H,10-12,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHMAZBBLMTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCSC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

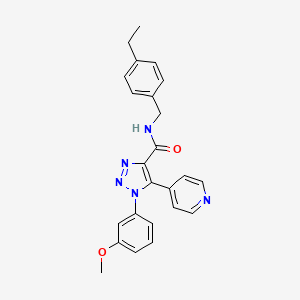
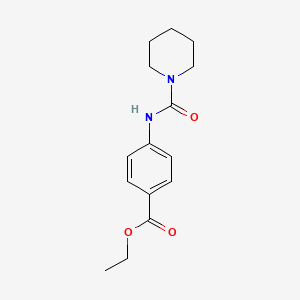
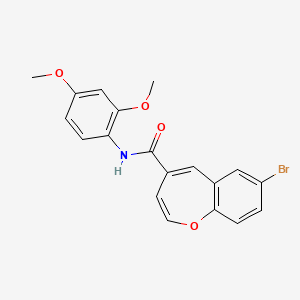
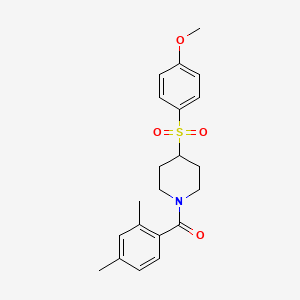
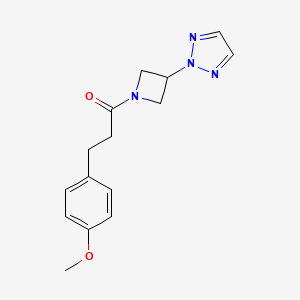
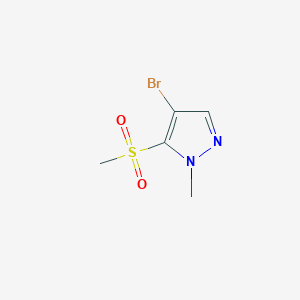

![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B2484740.png)
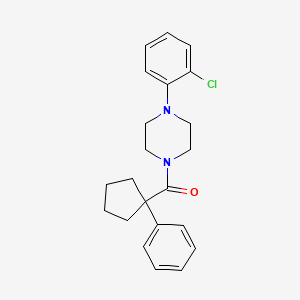
![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)
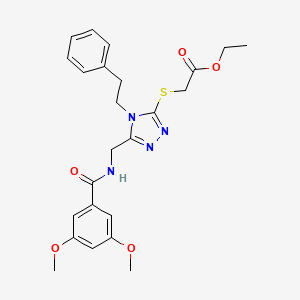
![N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484751.png)
